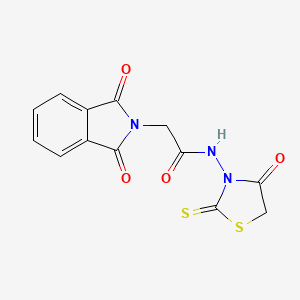

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein möglicher Weg könnte die Bildung des Isoindolinrings beinhalten, gefolgt von der Einführung der Thiazolidin-Einheit. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren würden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden würden wahrscheinlich eine großtechnische Synthese unter Verwendung von Batch- oder Durchflussreaktoren beinhalten. Der Prozess würde auf Kosteneffizienz, Skalierbarkeit und Umweltaspekte optimiert. Reinigungsschritte wie Kristallisation oder Chromatographie würden eingesetzt, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.

Eigenschaften

Molekularformel |

C13H9N3O4S2 |

|---|---|

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |

InChI |

InChI=1S/C13H9N3O4S2/c17-9(14-16-10(18)6-22-13(16)21)5-15-11(19)7-3-1-2-4-8(7)12(15)20/h1-4H,5-6H2,(H,14,17) |

InChI-Schlüssel |

SZFWNSVNJCRVGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N(C(=S)S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the isoindoline ring followed by the introduction of the thiazolidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur könnte sie zu einem wertvollen Zwischenprodukt in der organischen Synthese machen.

Biologie

In der biologischen Forschung könnte diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen oder Nukleinsäuren untersucht werden. Ihre strukturellen Merkmale könnten es ihr ermöglichen, als Inhibitor oder Aktivator spezifischer biologischer Pfade zu wirken.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, könnte sie zu einem Kandidaten für die Medikamentenentwicklung machen, insbesondere in Bereichen wie Krebs oder Infektionskrankheiten.

Industrie

In der Industrie könnte diese Verbindung Anwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Prozessen finden. Ihre einzigartigen Eigenschaften könnten sie für bestimmte industrielle Anwendungen geeignet machen.

Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl)acetamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Es könnte an Enzyme oder Rezeptoren binden und deren Aktivität verändern und so biologische Pfade modulieren. Detaillierte Studien wären erforderlich, um die genauen beteiligten molekularen Mechanismen aufzuklären.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features might enable it to act as an inhibitor or activator of specific biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.

Industry

In industry, this compound could find applications in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for specific industrial applications.

Wirkmechanismus

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen könnten andere Isoindolin- oder Thiazolidin-Derivate umfassen. Diese Verbindungen würden strukturelle Merkmale gemeinsam haben, könnten sich aber in ihren spezifischen funktionellen Gruppen oder ihrer gesamten molekularen Architektur unterscheiden.

Einzigartigkeit

Die Einzigartigkeit von 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl)acetamid liegt in der Kombination von Isoindolin- und Thiazolidinringen. Dieses Strukturmotiv könnte einzigartige biologische oder chemische Eigenschaften verleihen und es zu einer wertvollen Verbindung für weitere Studien machen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.